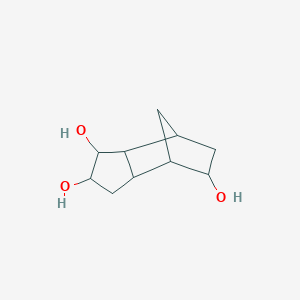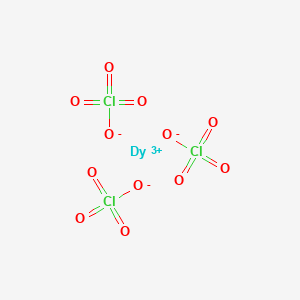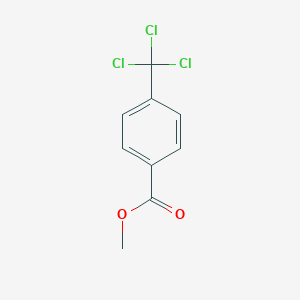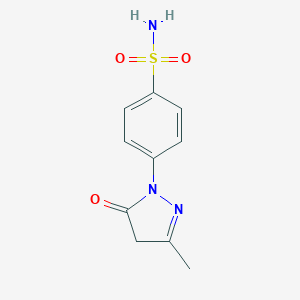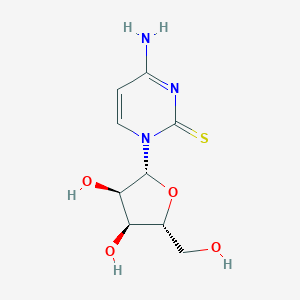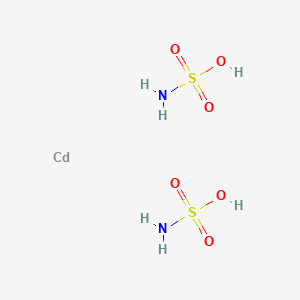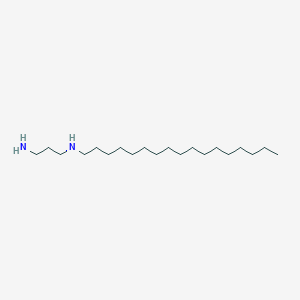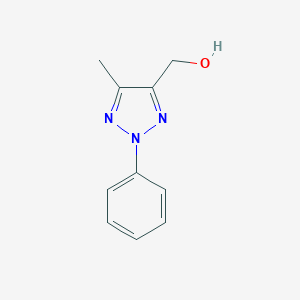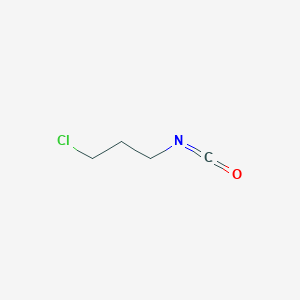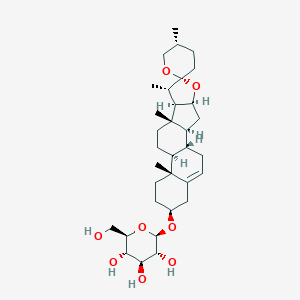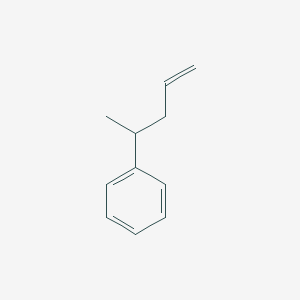
4-Phenyl-1-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-pentene is a chemical compound that belongs to the class of alkenes. It is also known as 1-Pentene, 4-phenyl- or Pent-4-en-1-ylbenzene. This compound has been extensively studied for its various applications in the field of scientific research.
科学的研究の応用
4-Phenyl-1-pentene has been extensively studied for its various applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as polymeric materials and pharmaceuticals. It has also been used as a ligand in the preparation of metal complexes for catalysis. Additionally, this compound has been used as a model compound for studying the reactivity of alkenes in various chemical reactions.
作用機序
The mechanism of action of 4-Phenyl-1-pentene is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo addition reactions with electrophiles, such as halogens and carbonyl compounds, to form new compounds. Additionally, this compound has been shown to undergo polymerization reactions to form polymeric materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the human body.
実験室実験の利点と制限
One of the main advantages of using 4-Phenyl-1-pentene in lab experiments is its availability and low cost. It is also a stable compound that can be stored for long periods of time. However, one of the limitations of using this compound is its low reactivity, which can limit its use in certain chemical reactions.
将来の方向性
There are several future directions for the study of 4-Phenyl-1-pentene. One area of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the study of its reactivity in various chemical reactions. Additionally, this compound can be used as a starting material for the synthesis of new polymeric materials with unique properties. Finally, the use of this compound as a ligand in the preparation of metal complexes for catalysis is an area of research that has potential for future development.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its various applications in scientific research. It can be synthesized by different methods, including the Friedel-Crafts alkylation and Wittig reactions. This compound has been used as a starting material for the synthesis of other compounds, a ligand in the preparation of metal complexes for catalysis, and a model compound for studying the reactivity of alkenes. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity in animal studies. Finally, there are several future directions for the study of this compound, including the development of new synthetic methods, the study of its reactivity, and the preparation of new polymeric materials and metal complexes.
合成法
The synthesis of 4-Phenyl-1-pentene can be achieved by different methods. One of the most common methods is the Friedel-Crafts alkylation of benzene with 1-pentene. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and leads to the formation of this compound. Another method involves the use of a Wittig reaction, where a phosphonium ylide is reacted with an aldehyde to form an alkene. This method has been used to synthesize this compound with high yields.
特性
CAS番号 |
10340-49-5 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
pent-4-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 |
InChIキー |
VUXTURSVFKUIRT-UHFFFAOYSA-N |
SMILES |
CC(CC=C)C1=CC=CC=C1 |
正規SMILES |
CC(CC=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



